molecular formula C9H11N3S2 B2575386 2-[Methylsulfanyl(thiomorpholin-4-yl)methylidene]propanedinitrile CAS No. 103184-08-3

2-[Methylsulfanyl(thiomorpholin-4-yl)methylidene]propanedinitrile

Cat. No.: B2575386
CAS No.: 103184-08-3
M. Wt: 225.33
InChI Key: DVYHBBAKKWFJGG-UHFFFAOYSA-N
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Description

2-[Methylsulfanyl(thiomorpholin-4-yl)methylidene]propanedinitrile is an organosulfur compound with the molecular formula C9H11N3OS It is characterized by the presence of a thiomorpholine ring, a methylsulfanyl group, and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methylsulfanyl(thiomorpholin-4-yl)methylidene]propanedinitrile typically involves the condensation of thiomorpholine-4-carbaldehyde with methylsulfanylacetonitrile in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[Methylsulfanyl(thiomorpholin-4-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are usually performed in an inert atmosphere at low temperatures.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

2-[Methylsulfanyl(thiomorpholin-4-yl)methylidene]propanedinitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of 2-[Methylsulfanyl(thiomorpholin-4-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring and nitrile groups play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Methylsulfanyl(morpholin-4-yl)methylidene]propanedinitrile
  • 2-[Methylsulfanyl(piperidin-4-yl)methylidene]propanedinitrile
  • 2-[Methylsulfanyl(pyrrolidin-4-yl)methylidene]propanedinitrile

Uniqueness

2-[Methylsulfanyl(thiomorpholin-4-yl)methylidene]propanedinitrile is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The sulfur atom in the thiomorpholine ring can participate in various interactions, enhancing the compound’s reactivity and binding affinity in different contexts.

Properties

IUPAC Name

2-[methylsulfanyl(thiomorpholin-4-yl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S2/c1-13-9(8(6-10)7-11)12-2-4-14-5-3-12/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYHBBAKKWFJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C#N)N1CCSCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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